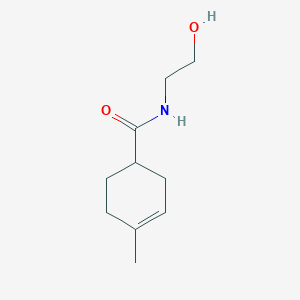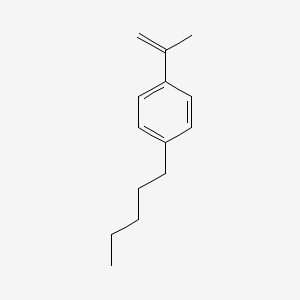
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid typically involves multiple steps. One common approach is to start with 3,4,5-trimethoxyphenylacetic acid, which undergoes a series of reactions including esterification, amidation, and hydroxylamine addition. The reaction conditions often involve the use of reagents such as carbodiimides for coupling reactions and hydroxylamine hydrochloride for the formation of the hydroxamic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting enzymes and proteins, making it useful in studying biological pathways.
Medicine: It has been investigated for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is unique due to its combination of the trimethoxyphenyl group with a carbamoyl and hydroxamic acid moiety. This structure provides a unique set of properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65051-19-6 |
|---|---|
Formule moléculaire |
C12H16N2O6 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
N'-hydroxy-N-(3,4,5-trimethoxyphenyl)propanediamide |
InChI |
InChI=1S/C12H16N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13-10(15)6-11(16)14-17/h4-5,17H,6H2,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
ZMFPNNHOAMMEKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)




![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)



propanedioate](/img/structure/B14486103.png)
